molecular formula C17H21N3O2 B6945981 N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide

N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide

Cat. No.: B6945981
M. Wt: 299.37 g/mol
InChI Key: XXFNUEBEEIYWSB-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant target for chemical research.

Properties

IUPAC Name

N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-16(21)20-9-3-4-13(11-20)17(22)19-14-6-5-12-7-8-18-15(12)10-14/h5-8,10,13,18H,2-4,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFNUEBEEIYWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide, the following steps can be involved:

  • Formation of the indole nucleus using Fischer indole synthesis.
  • Introduction of the piperidine ring through a nucleophilic substitution reaction.
  • Formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole nucleus to indoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-6-yl)benzylamine
  • N-(1H-indol-6-yl)acetic acid
  • N-(1H-indol-6-yl)methanol

Uniqueness

N-(1H-indol-6-yl)-1-propanoylpiperidine-3-carboxamide is unique due to its specific combination of the indole nucleus with the piperidine and carboxamide groups. This unique structure can result in distinct biological activities and chemical properties compared to other indole derivatives .

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